molecular formula C7H12Cl2N2O B1587388 3,5-Diaminobenzyl alcohol dihydrochloride CAS No. 28150-15-4

3,5-Diaminobenzyl alcohol dihydrochloride

Cat. No. B1587388
CAS RN: 28150-15-4
M. Wt: 211.09 g/mol
InChI Key: JPEQTVYJBMDSFJ-UHFFFAOYSA-N
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Description

“3,5-Diaminobenzyl alcohol dihydrochloride” is an organic compound with the linear formula (H2N)2C6H3CH2OH·2HCl . It has a molecular weight of 211.09 and is used in the synthesis of various compounds .


Synthesis Analysis

This compound has been used in the synthesis of 9-anilinothiazolo[5,4-b]quinoline derivatives, potential anti-tumor agents . It has also been used in the synthesis of {3-amino-5-[(7-chloro-4-quinolyl)amino]phenyl}methanol and luminescent lanthanide complexes consisting of a lanthanide-binding chelate and organic-based antenna molecule .


Molecular Structure Analysis

The molecular structure of “3,5-Diaminobenzyl alcohol dihydrochloride” is represented by the SMILES string Cl.Cl.Nc1cc(N)cc(CO)c1 . The InChI key for this compound is JPEQTVYJBMDSFJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3,5-Diaminobenzyl alcohol dihydrochloride” is a solid compound . It has a melting point of over 300°C . The compound’s density is 1.3±0.1 g/cm^3 , and it has a boiling point of 389.7±27.0°C at 760 mmHg .

Scientific Research Applications

Amino Acid Intermediates in Lysine Fermentation

Tsai and Stadtman (1968) discuss the formation of 3,5-diaminohexanoate, an intermediate in lysine fermentation. This process involves the migration of amino groups in β-lysine, leading to the formation of this new amino acid. This research highlights the biochemical pathways and enzymatic reactions in lysine fermentation, potentially contributing to a better understanding of amino acid biosynthesis (Tsai & Stadtman, 1968).

Synthesis of Functionalized Pyrazine Derivatives

Daw et al. (2018) present a study on the synthesis of pyrazine derivatives using 2-amino alcohols. The research focuses on the catalytic processes to form these compounds, where 3,5-Diaminobenzyl alcohol dihydrochloride could potentially be involved as a starting material or intermediate (Daw et al., 2018).

Antifungal Activity Research

Du et al. (2021) explore the antifungal properties of benzyl alcohol derivatives. Their research includes the synthesis and testing of various compounds for potential antifungal applications. This study could incorporate 3,5-Diaminobenzyl alcohol dihydrochloride in the synthesis of these derivatives (Du et al., 2021).

Future Directions

As a research chemical, “3,5-Diaminobenzyl alcohol dihydrochloride” is primarily used for research and development purposes . Its future directions would likely involve its continued use in the synthesis of various compounds, particularly in the field of proteomics research .

properties

IUPAC Name

(3,5-diaminophenyl)methanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-6-1-5(4-10)2-7(9)3-6;;/h1-3,10H,4,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEQTVYJBMDSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182423
Record name 3,5-Diaminobenzyl alcohol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diaminobenzyl alcohol dihydrochloride

CAS RN

28150-15-4
Record name 3,5-Diaminobenzyl alcohol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028150154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diaminobenzyl alcohol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-diaminobenzyl alcohol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.411
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
P Pandey, AP Katsoulidis, I Eryazici, Y Wu… - Chemistry of …, 2010 - ACS Publications
Imine-linked microporous polymer organic frameworks (POFs) were synthesized via Schiff base condensation between 1,3,5-triformylbenzene and several readily available diamine …
Number of citations: 251 pubs.acs.org
S Delarue, S Girault, FD Ali, L Maes… - Chemical and …, 2001 - jstage.jst.go.jp
“One-pot” synthesis of formamidines likely to be transformed into AQ derivatives is reported. Compared with AQ, the new compounds were devoid of in vitro cytotoxicity upon human …
Number of citations: 30 www.jstage.jst.go.jp
D Hill, Y Lin, L Qu, A Kitaygorodskiy, JW Connell… - …, 2005 - ACS Publications
Single-walled and multiple-walled carbon nanotubes were functionalized with derivatized polyimide for the homogeneous dispersion of the nanotubes. For the functionalization, the …
Number of citations: 115 pubs.acs.org
M Ohta, JMJ Fréchet - Journal of Macromolecular Science, Part A …, 1997 - Taylor & Francis
A novel end-reactive AB 4 dendron with four phenolic coupling sites and a benzyl alcohol functionality at the focal point has been prepared by a chemoselective amidation process that …
Number of citations: 4 www.tandfonline.com
SJ Hays - 1980 - search.proquest.com
Part I. In mammalian cells, amino acid uptake is performed by distinct systems that serve for structurally related amino acids. Transport of neutral amino acids in S37 ascites tumor cells …
Number of citations: 3 search.proquest.com
P Rodríguez-Loaiza, A Quintero… - European journal of …, 2004 - Elsevier
Five new 9-anilinothiazolo[5,4-b]quinoline derivatives (compounds 5, 7, 9, 10, 11) have been prepared. Some of the compounds were prepared by coupling properly substituted …
Number of citations: 55 www.sciencedirect.com
S Delarue, S Girault, L Maes… - Journal of medicinal …, 2001 - ACS Publications
A new series of 4-anilinoquinolines with two proton-accepting side chains has been synthesized. Antimalarial activity and levels of cytotoxicity upon both MRC-5 cells and macrophages …
Number of citations: 81 pubs.acs.org
P Ge, PR Selvin - Bioconjugate chemistry, 2004 - ACS Publications
Luminescent lanthanide complexes consisting of a lanthanide-binding chelate and organic-based antenna molecule have unusual emission properties, including millisecond excited …
Number of citations: 75 pubs.acs.org
TL Su, CH Chen, LF Huang, CH Chen… - Journal of medicinal …, 1999 - ACS Publications
A series of potential 9-anilinoacridine antitumor agents, 3-(9-acridinylamino)-5-hydroxymethylaniline (AHMA) derivatives with monosubstituent at C4‘ and disubstituents at C4‘ and C5‘ …
Number of citations: 41 pubs.acs.org
IL Chen, YL Chen, CC Tzeng, IS Chen - Helvetica chimica acta, 2002 - Wiley Online Library
Some 4‐anilinofuro[2,3‐b]quinoline derivatives were synthesized from dictamnine, a natural alkaloid, and evaluated for their cytotoxicity in the NCI's full panel of 60 human cancer cell …
Number of citations: 49 onlinelibrary.wiley.com

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